molecular formula C95H145N29O23S B12325972 5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

Cat. No.: B12325972
M. Wt: 2093.4 g/mol
InChI Key: MXNMAFWEFLFAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adrenocorticotropic hormone (1-17), also known as Acth (1-17), is a peptide fragment derived from the larger adrenocorticotropic hormone. This compound is involved in the regulation of adrenal gland function and is a key player in the hypothalamic-pituitary-adrenal axis. Acth (1-17) has been studied for its role in stimulating the production of glucocorticoids, which are essential for stress response, metabolism, and immune function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acth (1-17) typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Acth (1-17) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acth (1-17) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research or therapeutic purposes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Acth (1-17) has a wide range of applications in scientific research:

Mechanism of Action

Acth (1-17) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates a signaling cascade involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to the synthesis and release of glucocorticoids such as cortisol. These glucocorticoids play a crucial role in the body’s response to stress and regulation of metabolism .

Comparison with Similar Compounds

Acth (1-17) can be compared to other peptide fragments derived from adrenocorticotropic hormone, such as Acth (1-24) and Acth (1-39). While all these peptides share a common N-terminal sequence, their biological activities and receptor affinities differ. Acth (1-17) is unique in its specific activation of the melanocortin 2 receptor, making it a valuable tool for studying receptor-ligand interactions and adrenal gland function .

List of Similar Compounds

Properties

Molecular Formula

C95H145N29O23S

Molecular Weight

2093.4 g/mol

IUPAC Name

5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C95H145N29O23S/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106)

InChI Key

MXNMAFWEFLFAJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N

Origin of Product

United States

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